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Compound Name: CP-465022 maleate

Cat. No.: B560346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CP-465022 maleate is a potent, selective, and noncompetitive antagonist of the α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] This technical guide

provides a comprehensive overview of its pharmacological profile, mechanism of action, and

key experimental findings. It is intended to serve as a resource for researchers investigating the

role of AMPA receptors in neurological disorders and for professionals in the field of drug

development. The information presented herein is based on seminal preclinical studies that

have characterized the in vitro and in vivo properties of this compound. Notably, while

demonstrating clear target engagement and anticonvulsant effects, CP-465022 did not show

neuroprotective efficacy in animal models of stroke.

Core Properties of CP-465022 Maleate
CP-465022 is a quinazolin-4-one derivative with the chemical name 3-(2-chloro-phenyl)-2-[2-(6-

diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one.[4] As a noncompetitive

antagonist, it inhibits AMPA receptor function at a site distinct from the glutamate binding site.

[1] This allosteric modulation allows it to inhibit receptor function regardless of the

concentration of the agonist.

Table 1: Chemical and Pharmacological Properties
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Property Value Reference

Chemical Formula
C26H24ClFN4O (CP-465022

base)
[4]

Molecular Weight
462.95 g/mol (CP-465022

base)
N/A

Mechanism of Action
Noncompetitive AMPA receptor

antagonist
[1]

IC50 (AMPA receptor) 25 nM (in rat cortical neurons) [1]

Binding Site

Allosteric site at the interface

of the ligand-binding and

transmembrane domains

N/A

In Vitro Pharmacology
The in vitro activity of CP-465022 has been primarily characterized through electrophysiological

studies on cultured neurons. These studies have established its potency and selectivity for

AMPA receptors over other ionotropic glutamate receptors.

Table 2: In Vitro Efficacy and Selectivity
Parameter Agonist Cell Type Value Reference

IC50 Kainate
Rat cortical

neurons
25 nM [1]

Inhibition of

NMDA-induced

currents (peak)

NMDA (100 µM)
Rat cortical

neurons
36% at 10 µM N/A

Inhibition of

NMDA-induced

currents (at 8s)

NMDA (100 µM)
Rat cortical

neurons
70% at 10 µM N/A

Inhibition of

Kainate-induced

currents

Kainate (100 µM)
Rat hippocampal

neurons
~99% at 1 µM N/A
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Experimental Protocol: Whole-Cell Patch-Clamp
Electrophysiology
The following protocol is a summary of the methods used to characterize the in vitro

pharmacology of CP-465022.

Cell Culture: Primary cultures of cortical and hippocampal neurons are prepared from

embryonic rats. Neurons are plated on poly-L-lysine coated coverslips and maintained in a

suitable growth medium.

Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed on

neurons after a specified number of days in vitro. The extracellular solution contains

standard physiological concentrations of salts, buffer, and glucose. The intracellular pipette

solution contains a potassium-based solution with ATP and GTP to support cell health.

Drug Application: Agonists (AMPA, kainate, NMDA) and CP-465022 are applied to the

neurons via a rapid perfusion system.

Data Acquisition and Analysis: Membrane currents are recorded using an amplifier and

digitized for analysis. The peak and steady-state components of the agonist-evoked currents

are measured in the presence and absence of CP-465022. Concentration-response curves

are generated to determine IC50 values.

In Vivo Pharmacology
In vivo studies in rats have demonstrated that CP-465022 effectively crosses the blood-brain

barrier and exerts pharmacological effects on the central nervous system.

Table 3: In Vivo Pharmacodynamic Effects
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Model Species Endpoint Key Findings Reference

Hippocampal

Synaptic

Transmission

Rat
Inhibition of

population spike

Potent and

efficacious

inhibition

[5]

Pentylenetetrazol

e (PTZ)-induced

Seizures

Rat
Inhibition of

seizures

Dose-dependent

anticonvulsant

effect

[5]

Global Ischemia

(4-vessel

occlusion)

Rat
CA1 neuron

survival

No significant

neuroprotection
[5]

Focal Ischemia

(MCAO)
Rat Infarct volume

No significant

reduction in

infarct volume

[5]

Experimental Protocol: In Vivo Electrophysiology in
Anesthetized Rats
This protocol outlines the methodology for assessing the effect of CP-465022 on synaptic

transmission in the hippocampus.

Animal Preparation: Adult male rats are anesthetized with urethane. The animals are placed

in a stereotaxic frame, and their body temperature is maintained.

Electrode Implantation: A stimulating electrode is placed in the Schaffer collateral pathway,

and a recording electrode is placed in the CA1 stratum radiatum of the hippocampus.

Electrophysiological Recording: Evoked field potentials (population spikes) are recorded in

response to stimulation of the Schaffer collaterals. A stable baseline response is established

before drug administration.

Drug Administration: CP-465022 is administered systemically (e.g., intravenously or

subcutaneously).
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Data Analysis: The amplitude of the population spike is measured over time following drug

administration to determine the extent and duration of inhibition of synaptic transmission.

Experimental Protocol: Middle Cerebral Artery
Occlusion (MCAO) Model of Focal Ischemia
The following is a generalized protocol for the MCAO model used to evaluate the

neuroprotective potential of CP-465022.

Animal Preparation: Adult male rats are anesthetized.

Surgical Procedure: The middle cerebral artery is occluded for a defined period (e.g., 90

minutes) by inserting a filament into the internal carotid artery. Reperfusion is initiated by

withdrawing the filament.

Drug Administration: CP-465022 or vehicle is administered at a specific time relative to the

onset of ischemia or reperfusion.

Neurological Assessment: Neurological deficits are assessed at various time points after

surgery.

Histological Analysis: After a set survival period (e.g., 24 hours), the animals are euthanized,

and their brains are removed. Brain sections are stained (e.g., with 2,3,5-triphenyltetrazolium

chloride) to visualize the infarct, and the infarct volume is quantified.

Mechanism of Action and Signaling Pathways
CP-465022 acts as a noncompetitive antagonist of the AMPA receptor. This means it does not

compete with the endogenous ligand, glutamate, for its binding site. Instead, it binds to an

allosteric site on the receptor complex, which is believed to be at the interface between the

ligand-binding domain and the transmembrane domain. This binding event prevents the

conformational change necessary for ion channel opening, thereby inhibiting the influx of

sodium and calcium ions that would normally occur upon glutamate binding.
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Mechanism of CP-465022 Action on AMPA Receptor Signaling.

Experimental and Logical Workflows
The investigation of a novel compound like CP-465022 typically follows a logical progression

from in vitro characterization to in vivo efficacy studies.
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Logical Workflow for the Preclinical Evaluation of CP-465022.

Summary and Future Directions
CP-465022 maleate is a valuable research tool for elucidating the physiological and

pathological roles of AMPA receptors. Its high potency and selectivity make it a precise

pharmacological probe. The in vivo findings, particularly the lack of neuroprotection in ischemia

models, have been significant in shaping the understanding of the therapeutic potential of

AMPA receptor antagonists in acute excitotoxic injury. While the initial hypothesis that AMPA

receptor blockade would be robustly neuroprotective was not supported by studies with this
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compound, its anticonvulsant properties suggest that the therapeutic utility of selective,

noncompetitive AMPA receptor antagonists may lie in other neurological conditions

characterized by neuronal hyperexcitability, such as epilepsy. Further research could explore

the efficacy of CP-465022 in other models of neurological and psychiatric disorders where

AMPA receptor signaling is implicated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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